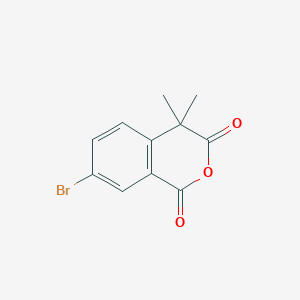
7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione is an organic compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . This compound is known for its unique structure, which includes a bromine atom and a dimethyl group attached to a dihydrobenzopyranone core. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione typically involves the bromination of 4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzopyranones, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .
科学研究应用
7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with specific molecular targets. The bromine atom and the dihydrobenzopyranone core play crucial roles in its reactivity and biological activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interact with enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione: Lacks the bromine atom, leading to different reactivity and properties.
7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Contains a benzothiadiazole core instead of a benzopyranone core, resulting in different chemical behavior.
1,3-dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Features a spiro structure and different functional groups, leading to unique properties.
Uniqueness
7-bromo-4,4-dimethyl-3,4-dihydro-1H-2-benzopyran-1,3-dione is unique due to the presence of both a bromine atom and a dimethyl group on the benzopyranone core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
分子式 |
C11H9BrO3 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC 名称 |
7-bromo-4,4-dimethylisochromene-1,3-dione |
InChI |
InChI=1S/C11H9BrO3/c1-11(2)8-4-3-6(12)5-7(8)9(13)15-10(11)14/h3-5H,1-2H3 |
InChI 键 |
GQBQQBNAPQERKG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=C(C=C2)Br)C(=O)OC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


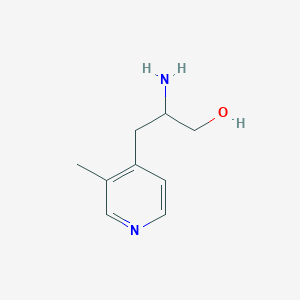

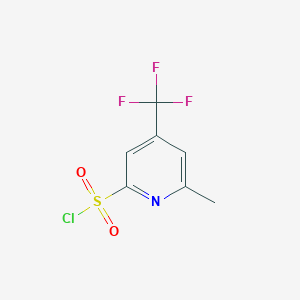
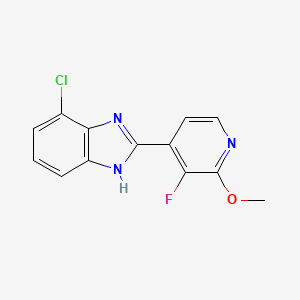
![Spiro[2.6]nonan-6-one](/img/structure/B13585581.png)
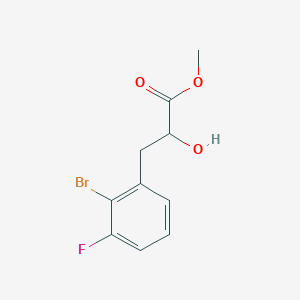
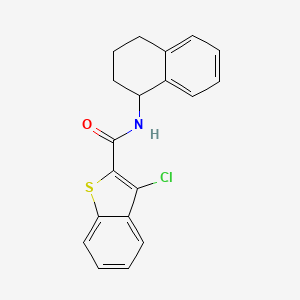
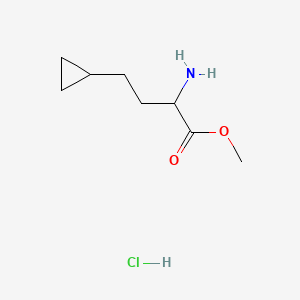
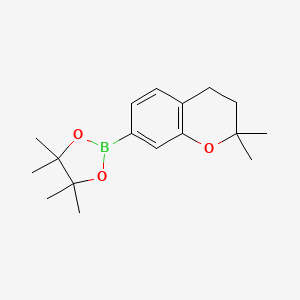

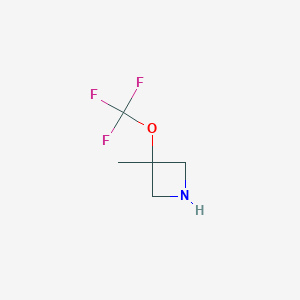
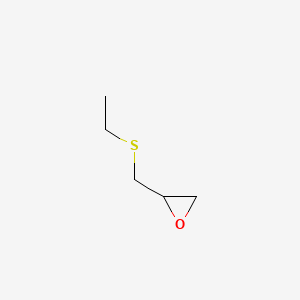
![4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13585628.png)

